2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole is a complex organic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable cyclizing agent under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)thio-N-phenylacetamide: Known for its selective inhibition of human sirtuin 2 (SIRT2) and potential anticancer properties.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Exhibits antimicrobial and antioxidant activities.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-octahydro-1H-isoindole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring and an isoindole structure makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H21N3 |
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Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C14H21N3/c1-10-7-11(2)16-14(15-10)17-8-12-5-3-4-6-13(12)9-17/h7,12-13H,3-6,8-9H2,1-2H3 |
InChI Key |
GGFUKWPKMCZJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CCCCC3C2)C |
Origin of Product |
United States |
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